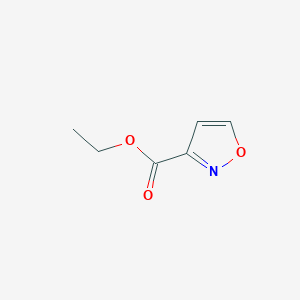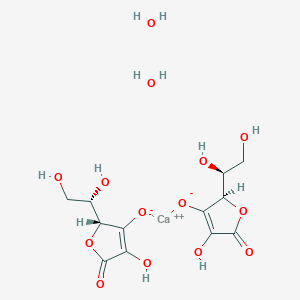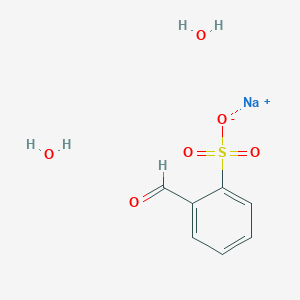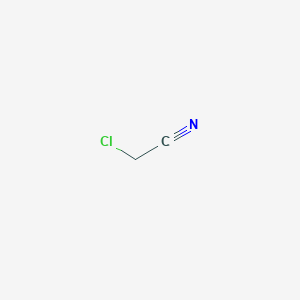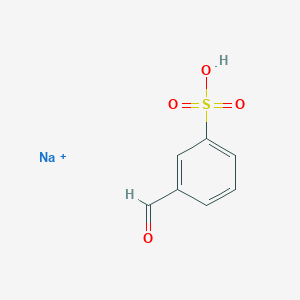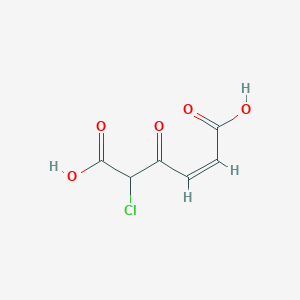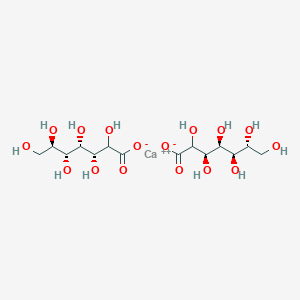
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is an organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry. It is known for its unique structure, which includes a naphthalene ring, making it a valuable intermediate in various synthetic processes .
Mechanism of Action
Target of Action
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is a biochemical compound used in proteomics research The specific targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s possible that it interacts with its targets through direct acylation reactions , but more detailed studies are required to confirm this and to understand any resulting changes.
Biochemical Pathways
Given its use in proteomics research
Result of Action
As a biochemical used in proteomics research , it may have effects on protein structures or functions, but more research is needed to describe these effects in detail.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with naphthalene-1-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and ester groups.
Condensation Reactions: It can undergo Knoevenagel condensation with aldehydes or ketones to form substituted alkenes.
Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium carbonate in solvents such as ethanol or dimethylformamide (DMF).
Knoevenagel Condensation: Aldehydes or ketones in the presence of a base like piperidine or pyridine.
Reduction: Hydrogen gas with a catalyst like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substituted Alkenes: From condensation reactions.
Amines: From reduction reactions.
Scientific Research Applications
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is utilized in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the naphthalene ring.
Methyl 2-cyano-2-(naphthalen-1-yl)acetate: Similar but with a methyl ester group instead of an ethyl ester.
2-Cyano-2-(naphthalen-1-yl)acetic acid: Similar but with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to the presence of the naphthalene ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .
Properties
IUPAC Name |
ethyl 2-cyano-2-naphthalen-1-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)14(10-16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTUFQSUPDWXSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
